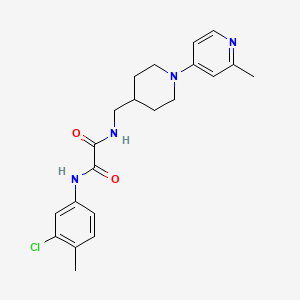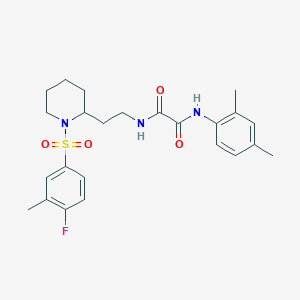![molecular formula C26H14N4O2 B2477168 2-[[3-(3-Oxobenzo[f]chromen-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile CAS No. 475626-64-3](/img/structure/B2477168.png)
2-[[3-(3-Oxobenzo[f]chromen-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[[3-(3-Oxobenzo[f]chromen-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile” is a complex organic molecule . It’s likely that this compound has been synthesized for specific research purposes .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains a chromen-2-yl group, a phenylpyrazol-4-yl group, and a propanedinitrile group .Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated the synthesis of novel chromene and pyrano[2,3-c]pyrazole derivatives, with studies including their molluscicidal activities towards snails, indicating weak to moderate effectiveness. These findings illustrate the potential of such compounds in addressing schistosomiasis through the control of snail populations (F. M. Abdelrazek et al., 2006; F. M. Abdelrazek et al., 2007).
Recognition of Metal Ions
Another significant application involves the selective and sensitive recognition of Zn(II) ions, showcasing the utility of chromene-based probes in biological and environmental analysis. This approach has demonstrated high sensitivity and selectivity for Zn(II) ions, even in the presence of other biologically significant cations, and has been successfully applied in the detection of Zn(II) ions in living cells and tap water (S. Dey et al., 2018).
Antimicrobial Applications
The compound has also been used in synthesizing new indole-containing derivatives, including 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, which exhibited promising antimicrobial activities against various pathogens. This highlights its potential in developing new antimicrobial agents (H. Behbehani et al., 2011).
Material Science and Catalysis
Furthermore, research into the curing of phthalonitrile monomers in the presence of propargyl groups has revealed insights into the thermal polymerization process, suggesting applications in material science for developing new polymeric materials (D. Augustine et al., 2015).
Properties
IUPAC Name |
2-[[3-(3-oxobenzo[f]chromen-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N4O2/c27-14-17(15-28)12-19-16-30(20-7-2-1-3-8-20)29-25(19)23-13-22-21-9-5-4-6-18(21)10-11-24(22)32-26(23)31/h1-13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYMJMHZLFYBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



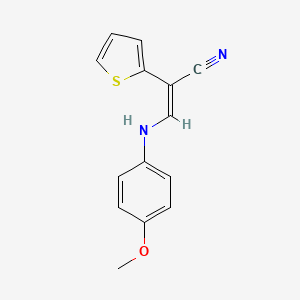
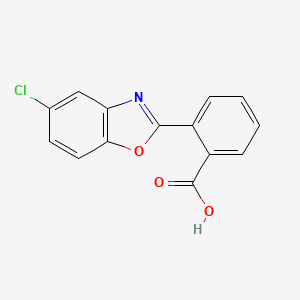

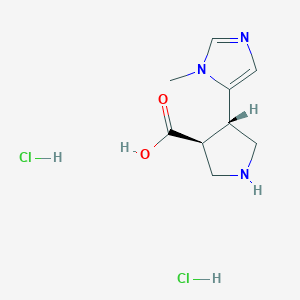
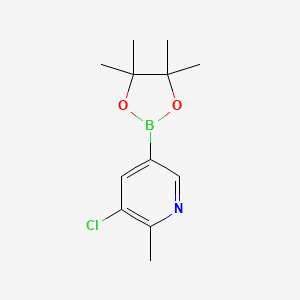

![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2477104.png)
![4-(Dimethylsulfamoyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2477105.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2477106.png)
